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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B560039 Get Quote

CAS Number: 663620-70-0

This in-depth technical guide provides a comprehensive overview of (Rac)-AZD 6482, a potent

and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This

document is intended for researchers, scientists, and drug development professionals, offering

detailed information on its mechanism of action, key experimental data, and relevant protocols.

Mechanism of Action and Signaling Pathway
(Rac)-AZD 6482 is the racemate of AZD 6482, a highly potent and selective, ATP-competitive

inhibitor of PI3Kβ[1][2]. The PI3K/AKT signaling pathway is a critical intracellular cascade that

regulates a multitude of cellular processes, including cell growth, proliferation, survival, and

motility. Dysregulation of this pathway is a hallmark of many cancers and other diseases.

AZD 6482 exerts its effects by inhibiting the catalytic subunit of PI3Kβ, thereby preventing the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of

downstream effectors, most notably the serine/threonine kinase AKT. The subsequent

dephosphorylation of AKT and its downstream targets, such as GSK-3β, results in the

modulation of various cellular functions, including the induction of apoptosis and cell cycle

arrest.

Below is a diagram illustrating the canonical PI3K/AKT signaling pathway and the point of

inhibition by AZD 6482.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD 6482.
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Quantitative Data
In Vitro Potency and Selectivity
AZD 6482 has demonstrated high potency against PI3Kβ and selectivity over other Class I

PI3K isoforms.

Target IC50 (nM) Selectivity vs. PI3Kβ

PI3Kβ 0.69[1] / 10[2] -

PI3Kδ 80[2] ~8-fold / ~20-fold

PI3Kα 870 ~87-fold / ~200-fold

PI3Kγ >1000 ~109-fold / ~70-fold

DNA-PK 420 ~80-fold

Cellular Activity
(Rac)-AZD 6482 has shown significant anti-proliferative effects in various cancer cell lines,

particularly those with PTEN mutations.

Cell Line Cancer Type IC50 (µM)

U87 Glioblastoma 9.061

U118 Glioblastoma 7.989

RXF393 Renal Cancer 0.01154

SW982 Synovial Sarcoma 0.03584

MAD-MB-468 Breast Cancer 0.04 (inhibition of p-AKT)

Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in various species, including rats and humans.
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Species Parameter Value

Rat
Glucose Infusion Rate

(Euglycemic Clamp)

No effect at 2.3 µM; ~60%

reduction at 27 µM plasma

exposure

Human
HOMA Index Increase (at 5.3

µM)
~10-20%

Experimental Protocols
Synthesis of (Rac)-AZD 6482
While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of the

core pyrido[1,2-a]pyrimidine scaffold involves the condensation of a substituted aminopyridine

with a β-keto ester or equivalent, followed by further functionalization. A patent for the

enantiomerically pure (-) form of AZD 6482 (WO2009093972A1) outlines the synthetic route,

which can be adapted for the racemic mixture. The key steps generally involve:

Formation of the pyrido[1,2-a]pyrimidin-4-one core: This is typically achieved by reacting a

substituted 2-aminopyridine with a suitable three-carbon electrophile, such as a malonic acid

derivative, under cyclization conditions.

Introduction of the morpholine group: This is accomplished via nucleophilic aromatic

substitution on a halogenated precursor of the pyridopyrimidine core.

Formation of the ethylamino side chain: This involves the reductive amination of a ketone

precursor with the appropriate amine.

Coupling with the benzoic acid moiety: The final step involves the coupling of the ethylamino-

functionalized pyridopyrimidine with a benzoic acid derivative, often through an amide bond

formation or a nucleophilic aromatic substitution reaction.
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Caption: General synthetic workflow for (Rac)-AZD 6482.
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Cell Viability Assay (CCK-8)
This protocol describes the determination of cell viability using the Cell Counting Kit-8 (CCK-8)

assay.

Cell Seeding: Seed cells (e.g., U87, U118) in 96-well plates at a density of 5 x 10³ cells/well

and incubate for 24 hours.

Drug Treatment: Treat cells with various concentrations of (Rac)-AZD 6482 (e.g., 0.625 to 40

µM) for 48 hours. Include a vehicle control (e.g., DMSO).

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at

37°C.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
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Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide

(PI) staining followed by flow cytometry.

Cell Treatment: Treat cells with the desired concentrations of (Rac)-AZD 6482 for 48 hours.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution and

incubate for 15 minutes at room temperature in the dark.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b560039?utm_src=pdf-body
https://www.benchchem.com/product/b560039?utm_src=pdf-body-img
https://www.benchchem.com/product/b560039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative

cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
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Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Western Blot Analysis
This protocol describes the analysis of protein expression levels by Western blotting.

Cell Lysis: Treat cells with (Rac)-AZD 6482, then lyse the cells in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., p-AKT, AKT, p-GSK-3β, GSK-3β, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Caption: General workflow for Western blot analysis.

Kinase Selectivity Profiling
A comprehensive kinase selectivity profile for AZD 6482 was obtained using the KinomeScan™

platform, which measures the binding of the compound to a large panel of kinases. The results

indicate that AZD 6482 is highly selective for PI3Ks, with minimal off-target binding to a panel of

433 kinases. For quantitative analysis, IC50 values are determined using in vitro kinase

assays, as described in the "In Vitro Potency and Selectivity" table. The general protocol for

such an assay is as follows:

Enzyme and Substrate Preparation: Recombinant kinase and its specific substrate are

prepared in an appropriate assay buffer.

Compound Dilution: (Rac)-AZD 6482 is serially diluted to the desired concentrations.

Kinase Reaction: The kinase, substrate, and (Rac)-AZD 6482 are incubated with ATP to

initiate the phosphorylation reaction.

Detection: The amount of phosphorylated substrate is quantified using various methods,

such as radioactivity (³³P-ATP), fluorescence, or luminescence.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(Rac)-AZD 6482: A Technical Guide to a Potent PI3Kβ
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560039#rac-azd-6482-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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